molecular formula C34H53ClN10O10 B3026015 N-(3-carboxy-1-oxopropyl)-L-isoleucyl-5-oxo-5-(1-piperidinyl)-L-norvalylglycyl-N-(4-nitrophenyl)-L-argininamide, monohydrochloride CAS No. 1379822-04-4

N-(3-carboxy-1-oxopropyl)-L-isoleucyl-5-oxo-5-(1-piperidinyl)-L-norvalylglycyl-N-(4-nitrophenyl)-L-argininamide, monohydrochloride

Cat. No. B3026015
CAS RN: 1379822-04-4
M. Wt: 797.3 g/mol
InChI Key: UDIBETPIWZURPW-FTHVRPHQSA-N
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Description

Suc-Ile-Glu(γ-pip)-Gly-Arg-pNA is a colorimetric substrate for Factor Xa. Factor Xa preferentially binds to and cleaves the Ile-Glu(γ-pip)-Gly-Arg (IE(γ-pip)GR) peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of Factor Xa activity.

Scientific Research Applications

Modification and Characterization

Research on arginine modifications by glyoxal has led to the identification of specific products, highlighting the chemical's reactivity and potential for creating novel compounds. The studies by Glomb & Lang (2001) detail the isolation and characterization of glyoxal-arginine modifications, providing insights into the chemical's behavior under different conditions, which could be relevant for understanding the reactivity and potential modifications of complex compounds like the one (Glomb & Lang, 2001).

Synthesis of Related Compounds

The synthesis of propanamide derivatives with piperidine-4-carboxylic acid as a core structure has been explored for their potential anticancer properties, as described by Rehman et al. (2018). This research underscores the versatility of piperidine derivatives in synthesizing compounds with significant biological activities, which may extend to the synthesis and potential applications of the compound (Rehman et al., 2018).

Catalytic Reduction and Reductive Amination

The work by Bunce et al. (2003) on synthesizing N-phenyl-substituted pyrrolidines and piperidines through catalytic reduction and reductive amination outlines a method that could be applicable in synthesizing or modifying complex structures similar to the compound . This research highlights the synthetic routes that could be employed for constructing or modifying complex molecules involving piperidine units (Bunce et al., 2003).

Antiviral Applications

The synthesis and crystal structure analysis of L-arginine and piperidine salts with potential antiviral applications were conducted by Slepukhin et al. (2019). This study could provide a foundation for understanding how complex molecules like the one might be synthesized and structurally characterized, offering potential pathways for developing compounds with antiviral properties (Slepukhin et al., 2019).

properties

IUPAC Name

4-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxo-5-piperidin-1-ylpentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N10O10.ClH/c1-3-21(2)30(42-26(45)14-16-29(48)49)33(52)41-25(13-15-28(47)43-18-5-4-6-19-43)31(50)38-20-27(46)40-24(8-7-17-37-34(35)36)32(51)39-22-9-11-23(12-10-22)44(53)54;/h9-12,21,24-25,30H,3-8,13-20H2,1-2H3,(H,38,50)(H,39,51)(H,40,46)(H,41,52)(H,42,45)(H,48,49)(H4,35,36,37);1H/t21-,24-,25-,30-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIBETPIWZURPW-FTHVRPHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N1CCCCC1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N1CCCCC1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H53ClN10O10
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carboxy-1-oxopropyl)-L-isoleucyl-5-oxo-5-(1-piperidinyl)-L-norvalylglycyl-N-(4-nitrophenyl)-L-argininamide, monohydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-carboxy-1-oxopropyl)-L-isoleucyl-5-oxo-5-(1-piperidinyl)-L-norvalylglycyl-N-(4-nitrophenyl)-L-argininamide, monohydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-carboxy-1-oxopropyl)-L-isoleucyl-5-oxo-5-(1-piperidinyl)-L-norvalylglycyl-N-(4-nitrophenyl)-L-argininamide, monohydrochloride
Reactant of Route 3
Reactant of Route 3
N-(3-carboxy-1-oxopropyl)-L-isoleucyl-5-oxo-5-(1-piperidinyl)-L-norvalylglycyl-N-(4-nitrophenyl)-L-argininamide, monohydrochloride
Reactant of Route 4
Reactant of Route 4
N-(3-carboxy-1-oxopropyl)-L-isoleucyl-5-oxo-5-(1-piperidinyl)-L-norvalylglycyl-N-(4-nitrophenyl)-L-argininamide, monohydrochloride
Reactant of Route 5
Reactant of Route 5
N-(3-carboxy-1-oxopropyl)-L-isoleucyl-5-oxo-5-(1-piperidinyl)-L-norvalylglycyl-N-(4-nitrophenyl)-L-argininamide, monohydrochloride
Reactant of Route 6
Reactant of Route 6
N-(3-carboxy-1-oxopropyl)-L-isoleucyl-5-oxo-5-(1-piperidinyl)-L-norvalylglycyl-N-(4-nitrophenyl)-L-argininamide, monohydrochloride

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